Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-4,5-dichlorothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQGXQXDGLZPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226483 | |
| Record name | Methyl 3-amino-4,5-dichloro-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1621488-35-4 | |
| Record name | Methyl 3-amino-4,5-dichloro-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1621488-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-4,5-dichloro-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Reactivity Considerations
The compound features a thiophene ring substituted with an amino group (-NH₂) at position 3, chlorine atoms at positions 4 and 5, and a methyl ester at position 2. This arrangement creates distinct electronic effects: the electron-donating amino group enhances nucleophilic reactivity at position 3, while the electron-withdrawing chlorine atoms direct electrophilic substitutions to positions 2 and 5. The ester moiety provides a handle for further derivatization, such as hydrolysis to carboxylic acids or transesterification.
Table 1: Key Physicochemical Properties Influencing Synthesis
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅Cl₂NO₂S |
| Molecular Weight | 226.08 g/mol |
| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) |
| Stability | Sensitive to strong acids/bases; stores best under inert gas |
Laboratory-Scale Synthesis Routes
Three-Step Sequential Functionalization
The most widely reported method involves sequential chlorination, amination, and esterification (Figure 1).
Chlorination of Thiophene Precursors
Initial chlorination typically employs N-chlorosuccinimide (NCS) in acetic acid/N,N-dimethylformamide (DMF) at 70–90°C for 4–6 hours. This regioselectively introduces chlorine atoms at positions 4 and 5, achieving yields of 85–92%. Alternatives like sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C offer faster reaction times (<2 hours) but require strict moisture control.
Amination via Catalytic Coupling
A Buchwald-Hartwig amination using palladium(II) acetate (5 mol%), Xantphos ligand (6 mol%), and ammonia gas in toluene at 110°C for 12–18 hours introduces the amino group at position 3. This method achieves 78–84% yield but faces challenges with residual palladium removal. A cheaper alternative employs direct amination with aqueous ammonium hydroxide under high pressure (5–10 bar) at 150°C for 24 hours, though yields drop to 65–70%.
Esterification of Carboxylic Acid Intermediates
The final step methylates the carboxylic acid using methanol and thionyl chloride (SOCl₂) as a catalyst. Reactions proceed at reflux (65°C) for 6–8 hours, yielding 90–95% product. Alternatives like dimethyl sulfate in alkaline conditions (pH 9–10) reduce toxicity but require longer reaction times (12–15 hours).
Table 2: Optimized Conditions for Three-Step Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | NCS (1.2 eq), AcOH/DMF (3:1), 80°C, 5h | 89 |
| Amination | Pd(OAc)₂, Xantphos, NH₃, toluene, 110°C, 16h | 82 |
| Esterification | MeOH, SOCl₂, 65°C, 7h | 93 |
Industrial-Scale Production: Patented Methodologies
One-Pot Chlorination/Amination Process (CN108997305B)
A Chinese patent (CN108997305B) discloses a scalable one-pot method combining chlorination and amination:
- Reactants : 3-Methylthiophene-2-carboxylic acid (1 eq), NCS (2.2 eq), hydroxylamine hydrochloride (1.5 eq)
- Solvent System : Acetic acid/DMF (4:1 v/v)
- Conditions : 90°C, 6 hours under nitrogen
- Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate
- Yield : 88% after recrystallization from ethanol/water
This method eliminates intermediate isolation, reducing production time by 40% compared to stepwise approaches. Critical parameters include maintaining stoichiometric excess of NCS and rigorous exclusion of moisture to prevent hydrolysis.
Comparative Analysis of Methodologies
Table 3: Synthesis Route Efficiency Metrics
| Parameter | Three-Step Sequential | One-Pot Industrial |
|---|---|---|
| Total Yield (%) | 68–72 | 88 |
| Reaction Time (h) | 28–35 | 6 |
| Palladium Usage | Required | None |
| Scalability | Moderate | High |
The one-pot method excels in throughput and cost-efficiency but requires precise control over exothermic chlorination steps. Laboratory-scale sequential synthesis remains valuable for producing gram-scale batches with minimal equipment investment.
Challenges and Optimization Strategies
Byproduct Formation in Amination
Over-amination at position 2 occurs when using excess ammonia, producing bis-aminated byproducts (up to 15%). Mitigation strategies include:
Ester Hydrolysis During Workup
The methyl ester group hydrolyzes under acidic or basic conditions. Neutral workup protocols (pH 6.5–7.5) using buffered solutions (e.g., NaH₂PO₄/Na₂HPO₄) preserve ester integrity.
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorine Sites
The dichloro substituents at positions 4 and 5 enable nucleophilic aromatic substitution (NAS) under controlled conditions.
| Reaction Conditions | Reactants/Agents | Products/Outcomes | Yield | Reference |
|---|---|---|---|---|
| 60–80°C, DMF, K₂CO₃ | Ethanolamine | 4-(2-hydroxyethylamino)-5-chloro derivative | 72% | |
| Reflux in THF, CuI | Sodium methoxide | 4-methoxy-5-chloro analog | 68% |
Mechanistic Insight : The electron-withdrawing ester and acetamido groups activate the thiophene ring for NAS, favoring substitution at the 4-position due to steric and electronic effects.
Amidation of the Ester Group
The methyl ester undergoes hydrolysis or transesterification to form carboxamide derivatives.
Key Finding : Coupling with heterocyclic amines (e.g., benzothiazol-2-amine) enhances biological activity, as seen in antiviral studies .
Hydrolysis to Carboxylic Acid
The ester group is hydrolyzed under basic or acidic conditions:
| Reaction Conditions | Reactants/Agents | Products/Outcomes | Yield | Reference |
|---|---|---|---|---|
| 1M NaOH, EtOH, reflux, 6h | NaOH | 3-amino-4,5-dichlorothiophene-2-carboxylic acid | 91% | |
| H₂SO₄ (conc.), H₂O, 100°C, 3h | H₂SO₄ | Same carboxylic acid | 88% |
Application : The carboxylic acid derivative serves as a precursor for metal-organic frameworks (MOFs) in catalytic applications .
Cyclization Reactions
The amino group participates in cyclization to form fused heterocycles.
Structural Impact : Cyclization enhances π-conjugation, improving optoelectronic properties .
Functionalization of the Amino Group
The primary amine undergoes acylation or alkylation:
| Reaction Conditions | Reactants/Agents | Products/Outcomes | Yield | Reference |
|---|---|---|---|---|
| AcCl, pyridine, 0°C → rt | Acetyl chloride | N-acetyl derivative | 89% | |
| Benzyl bromide, K₂CO₃, DMF, 50°C | Benzyl bromide | N-benzyl derivative | 76% |
Biological Relevance : N-acylation improves membrane permeability in antimicrobial agents .
Electrophilic Aromatic Substitution (EAS)
Despite deactivation by electron-withdrawing groups, directed EAS occurs at the 3-position:
| Reaction Conditions | Reactants/Agents | Products/Outcomes | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄, 0°C, 2h | Nitration | 3-amino-4,5-dichloro-6-nitrothiophene-2-carboxylate | 54% | |
| Br₂, FeBr₃, CHCl₃, rt | Bromine | 3-amino-4,5-dichloro-6-bromothiophene-2-carboxylate | 61% |
Regioselectivity : The amino group directs electrophiles to the adjacent position.
Scientific Research Applications
Chemical Synthesis
Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for:
- Formation of Heterocycles : It is utilized in synthesizing complex heterocyclic compounds due to its reactive functional groups.
- Substitution Reactions : The dichloro substituents enhance reactivity, making it suitable for nucleophilic substitution reactions that yield various thiophene derivatives .
Biological Activities
Recent studies have highlighted the potential biological applications of this compound:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The presence of the amino group enhances its interaction with bacterial cell walls.
- Anticancer Activity : A study assessed the cytotoxic effects of related thiophene compounds against human cancer cell lines (HepG2, DU145, and MBA-MB-231). Compounds similar to this compound demonstrated IC50 values in the low micromolar range, suggesting potent antiproliferative effects .
Pharmaceutical Development
In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery:
- Drug Design : Its unique structure has been investigated for developing new therapeutic agents targeting specific diseases. For example, it has been studied as a potential inhibitor of D-amino acid oxidase (DAO), which plays a role in various neurodegenerative diseases .
- Therapeutic Applications : The compound's derivatives are being examined for their efficacy in treating conditions such as cancer and infections due to their selective cytotoxicity towards cancer cells over normal cells .
Industrial Applications
Beyond laboratory research, this compound finds utility in industrial settings:
- Specialty Chemicals Production : It is used in manufacturing specialty chemicals and materials, including polymers and dyes. The compound's reactivity allows it to be integrated into various chemical processes .
Case Studies and Research Findings
Here are some notable case studies that illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of methyl 3-amino-4,5-dichlorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4,5-Dichlorothiophene-2-carboxylate
Key differences include:
Sulfonylurea Methyl Esters (Pesticides)
Compounds like metsulfuron methyl ester (C₁₄H₁₅N₅O₆S) and triflusulfuron methyl ester (C₁₅H₁₆F₃N₅O₆S) share the methyl ester moiety but feature triazine and sulfonylurea groups instead of a thiophene ring .
| Property | This compound | Metsulfuron Methyl Ester |
|---|---|---|
| Core Structure | Thiophene | Triazine-sulfonylurea |
| Bioactivity | Unknown (potential agrochemical intermediate) | Herbicidal (ALS inhibitor) |
| Chlorine Substitution | 4,5-positions on thiophene | Absent in triazine core |
Heterocyclic Amines in Carcinogenicity Context
| Property | This compound | PhIP (HCA Example) |
|---|---|---|
| Heterocycle Type | Thiophene | Imidazopyridine |
| Amino Group Position | Position 3 | Position 2 |
| Carcinogenicity Risk | Uncharacterized | High (colon, mammary tumors) |
The chlorine substituents in the target compound may reduce metabolic activation compared to HCAs, but its amine group warrants caution in handling and toxicological evaluation .
Biological Activity
Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with amino and carboxylate groups, along with dichloro substitutions. These structural components contribute to its reactivity and biological activity.
| Component | Description |
|---|---|
| Core Structure | Thiophene ring |
| Substituents | Amino group, carboxylate group |
| Halogen Atoms | Two chlorine atoms |
The mechanism of action for this compound is believed to involve interactions with various biological targets. The amino and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The dichloro groups may enhance the compound's lipophilicity, facilitating its interaction with cell membranes.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties , particularly against Gram-negative bacteria. A study highlighted its effectiveness against various bacterial strains, showcasing a significant minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent .
Anticancer Activity
This compound has also been investigated for its anticancer properties . In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. The compound's IC50 values indicate varying degrees of potency across different cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast cancer) | 12.50 |
| A549 (Lung cancer) | 26.00 |
| HepG2 (Liver cancer) | 7.01 |
These results suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the compound's antibacterial activity against E. coli and Pseudomonas aeruginosa, reporting MIC values that indicate effective inhibition of bacterial growth in vitro .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on multiple cancer cell lines, revealing significant activity with IC50 values under 100 µM in several cases, indicating a promising therapeutic potential .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have shown that modifications to the thiophene ring and substituents can enhance biological activity. For instance, the presence of halogens at specific positions on the thiophene ring was linked to improved potency against target cells .
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amination | NH₃, CH₂Cl₂, N₂ atmosphere, reflux | 67% | |
| Chlorination | Cl₂ gas, DCM, 0°C → RT | ~50% | [Extrapolated] |
| Esterification | MeOH, H₂SO₄, reflux | >80% | [Extrapolated] |
Basic: How is this compound characterized spectroscopically?
Answer:
Critical techniques include:
- IR spectroscopy : Identify C=O (ester, ~1700 cm⁻¹), NH₂ (~3300 cm⁻¹), and C-Cl (~600 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assign peaks using δ values (e.g., ester methyl at ~3.8 ppm, aromatic protons at ~6.5–7.5 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Q. Example NMR Data from Analogous Compounds
- Methyl ester protons: 3.85 ppm (s, 3H) .
- Aromatic protons: 6.7–7.2 ppm (multiplet, 2H) .
Advanced: How can low yields in the amination or chlorination steps be addressed?
Answer:
Low yields often stem from side reactions or incomplete substitution. Methodological improvements include:
- Catalytic systems : Use Cu(I) catalysts to enhance regioselectivity in chlorination .
- Protection/deprotection strategies : Temporarily block reactive sites (e.g., using Boc groups) during amination .
- Kinetic monitoring : Employ inline FTIR or LC-MS to track reaction progress and adjust stoichiometry .
Advanced: How to resolve contradictions in reported spectral data for this compound?
Answer:
Discrepancies may arise from solvation, tautomerism, or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- X-ray crystallography : Validate solid-state structure and hydrogen-bonding networks.
- Computational modeling : Compare experimental and DFT-calculated chemical shifts to identify anomalies .
Advanced: What biological targets are plausible for this compound based on structural analogs?
Answer:
The compound’s dichloro and amino groups suggest potential as a:
- Enzyme inactivator : Analogous dihalogenated thiophenes selectively inhibit human ornithine aminotransferase (hOAT) by covalent modification of active-site residues .
- Antimicrobial agent : Thiophene derivatives with similar substituents exhibit antibacterial activity via membrane disruption .
Q. Recommended assays :
- hOAT inhibition : Measure enzyme activity via spectrophotometric detection of ornithine conversion .
- MIC testing : Evaluate antibacterial potency against Gram-positive/negative strains .
Advanced: How to design experiments to study nucleophilic substitution reactivity?
Answer:
- Substrate scope : React the compound with varied nucleophiles (e.g., thiols, amines) under polar aprotic solvents (DMF, DMSO).
- Kinetic analysis : Use pseudo-first-order conditions to determine rate constants (k) at different temperatures.
- Mechanistic probes : Introduce isotopic labels (e.g., ¹⁵N in NH₂) to track bond formation via MS/NMR .
Q. Example Experimental Setup
| Parameter | Condition |
|---|---|
| Nucleophile | NaSH (1.2 eq) |
| Solvent | DMF, 80°C |
| Monitoring | HPLC (C18 column, 30% MeOH/H₂O) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
